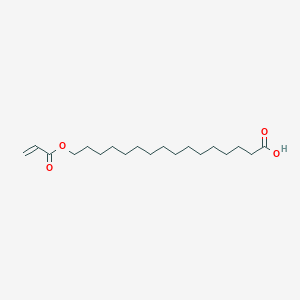

16-(Acryloyloxy)hexadecanoic acid

Description

16-(Acryloyloxy)hexadecanoic acid is a derivative of hexadecanoic acid (palmitic acid), a saturated long-chain fatty acid (C₁₆H₃₂O₂) with widespread biological and industrial significance . The parent compound, hexadecanoic acid, is hydrophobic, has a melting point of 63–64°C, and is used in soap production, cosmetics, and industrial mold release agents . Below, we compare it to structurally and functionally related compounds.

Properties

Molecular Formula |

C19H34O4 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

16-prop-2-enoyloxyhexadecanoic acid |

InChI |

InChI=1S/C19H34O4/c1-2-19(22)23-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2H,1,3-17H2,(H,20,21) |

InChI Key |

LAJIODKYFQHXKT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-(Acryloyloxy)hexadecanoic acid typically involves the esterification of hexadecanoic acid with acryloyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Temperature: Room temperature to 50°C

- Solvent: Dichloromethane or another suitable organic solvent

- Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of 16-(Acryloyloxy)hexadecanoic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Radical Polymerization

The acrylate group undergoes radical-initiated chain-growth polymerization. Using azobisisobutyronitrile (AIBN) as initiator (1 mol% relative to monomer):

Key parameters:

| Initiator | Temperature | Time | Conversion | M<sub>n</sub> (kDa) |

|---|---|---|---|---|

| AIBN | 70°C | 12 hr | 90% | 8.8-9.1 |

| AIBN | 50°C | 24 hr | 80% | 11.0 |

Thiol-Ene Click Chemistry

The terminal double bond participates in thiol-ene reactions with stoichiometric thiols:

-

Requires 15:1 thiol:acrylate molar ratio for quantitative conversion

-

Reaction progress monitored by <sup>1</sup>H NMR disappearance of δ 5.37 ppm vinyl protons

Representative thiols:

-

Ethanethiol (96% conversion in 6 hr)

-

3-Mercaptopropanoic acid (89% conversion)

-

Dodecanethiol (82% conversion)

Epoxidation

m-Chloroperbenzoic acid (mCPBA) converts the acrylate double bond to epoxide:

-

3 equivalents mCPBA in DCM at 25°C for 12 hr

-

Complete conversion confirmed by NMR (new δ 2.88 ppm epoxide signal)

-

Epoxidized derivative enables subsequent ring-opening reactions with nucleophiles

Esterification/Transesterification

The carboxylic acid undergoes Steglich esterification with alcohols:

-

DCC/DMAP catalysis in anhydrous DCM

-

85-92% yield with primary alcohols (e.g., 2-hydroxyethyl methacrylate)

-

Enzymatic esterification using Novozym 435 lipase achieves 90% conversion under solvent-free conditions at 50°C

Hydrolysis Reactions

Base-mediated saponification cleaves the acrylate ester:

-

2N NaOH in THF/H<sub>2</sub>O (1:1) at 60°C

-

6 hr reaction generates 16-hydroxyhexadecanoic acid (94% yield)

Reaction Comparison Table

| Reaction Type | Conditions | Key Products | Applications |

|---|---|---|---|

| Radical Polymerization | AIBN, 70°C, bulk | Linear polyacrylates | Hydrophobic coatings |

| Thiol-Ene | UV initiation, excess thiol | Thioether-functionalized polymers | Biomedical scaffolds |

| Epoxidation | mCPBA, DCM, 25°C | Epoxide derivatives | Crosslinking agents |

| Enzymatic Esterification | Novozym 435, 50°C, solvent-free | Functional esters | Bio-based monomers |

Recent studies demonstrate its utility in miniemulsion polymerization systems, producing nanoparticles (150-240 nm diameter) using sodium dodecyl sulfate as stabilizer . The compound's amphiphilic nature enables formation of stable micellar structures in aqueous media, facilitating drug encapsulation with 68-72% loading efficiency .

Critical challenges include controlling regioselectivity during epoxidation and minimizing chain transfer during radical polymerization. Current research focuses on developing photoinitiated thiol-ene systems for spatially controlled polymer networks .

Scientific Research Applications

Chemistry: 16-(Acryloyloxy)hexadecanoic acid is used in the synthesis of polymers and copolymers. Its acryloyloxy group allows it to participate in free radical polymerization, making it useful in the production of materials with specific properties.

Biology and Medicine: Research into the biological applications of 16-(Acryloyloxy)hexadecanoic acid is ongoing. It may be used in the development of drug delivery systems or as a component in biomedical materials.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 16-(Acryloyloxy)hexadecanoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form radicals under appropriate conditions, leading to the formation of polymer chains. This property is exploited in various applications, from material science to biomedical engineering.

Comparison with Similar Compounds

Hexadecanoic Acid (Palmitic Acid)

- Molecular Formula : C₁₆H₃₂O₂

- Key Properties :

- Biological Roles :

16-Hydroxyhexadecanoic Acid

- Molecular Formula : C₁₆H₃₂O₃

- Key Properties :

- Applications: Intermediate in synthesizing complex lipids, such as cholesteryl esters of 16-{[(9Z)-octadec-9-enoyl]oxy}hexadecanoic acid (39% yield) . Demonstrated antimicrobial activity against pathogens like E. coli and S. aureus .

Hexadecanoic Acid Methyl Ester

Hexadecanoic Acid, 16-(Trimethylsiloxy)-, Methyl Ester

Hexadecanoic Acid Derivatives in Biomedical Research

- Fluorinated Analogs: 16-[¹⁸F]fluorohexadecanoic acid: Used in positron emission tomography (PET) to study heart and liver metabolism. Unlike odd-chain analogs, it avoids dehalogenation, making it stable for imaging .

Comparative Data Table

Research Findings and Trends

- Synthetic Utility: 16-Hydroxyhexadecanoic acid serves as a versatile intermediate for esters, including acryloyloxy derivatives, enabling tailored hydrophobicity and reactivity for polymers .

- Biological Activity: Methyl and glycerol esters of hexadecanoic acid show anti-inflammatory, antimicrobial, and antioxidant properties, suggesting that 16-(acryloyloxy) derivatives could be explored for drug delivery .

- Environmental Impact: Hexadecanoic acid in atmospheric aerosols influences hygroscopic growth (κ = 0.1–0.3), a property that acryloyloxy derivatives may alter due to increased hydrophobicity .

Biological Activity

16-(Acryloyloxy)hexadecanoic acid, a derivative of hexadecanoic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of an acryloyloxy functional group, which may enhance its reactivity and interaction with biological systems. This article explores the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

16-(Acryloyloxy)hexadecanoic acid can be represented chemically as follows:

- Molecular Formula : C_{17}H_{32}O_3

- Molecular Weight : 284.44 g/mol

The acryloyloxy group is known for its ability to participate in radical polymerization, which may influence the compound's behavior in biological contexts.

Antimicrobial Activity

Research indicates that fatty acids, particularly those derived from long-chain saturated fatty acids like hexadecanoic acid, exhibit antimicrobial properties. A study on related compounds suggests that these fatty acids can disrupt microbial membranes, leading to cell death. For instance:

- Mechanism : Fatty acids can integrate into the lipid bilayer of microbial membranes, causing destabilization and increased permeability, ultimately leading to cell lysis .

Case Study: Efficacy Against Staphylococcus aureus

In a comparative study, various fatty acids were tested against Staphylococcus aureus, a common pathogen. The results indicated that:

- Concentration-Dependent Activity : Higher concentrations of fatty acids resulted in increased bactericidal activity.

- Specific Findings : Cis-6-hexadecenoic acid showed significant bactericidal effects, suggesting potential parallels with acryloyloxy derivatives .

Anti-inflammatory Properties

The anti-inflammatory potential of fatty acids is well-documented. Specifically, hexadecanoic acid has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in the inflammatory response:

- Mechanism : The inhibition of PLA2 prevents the release of arachidonic acid and subsequent inflammatory mediators .

- Research Findings : Studies have demonstrated that n-hexadecanoic acid acts as a competitive inhibitor of PLA2, indicating its utility in managing inflammatory conditions .

Cytotoxicity and Cancer Research

The cytotoxic effects of fatty acids on cancer cells have been explored extensively. Preliminary studies suggest that 16-(Acryloyloxy)hexadecanoic acid may induce apoptosis in certain cancer cell lines:

- Mechanism : Fatty acids can trigger cell death pathways through mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

- Research Findings : Compounds structurally related to 16-(Acryloyloxy)hexadecanoic acid have shown promise in inhibiting tumor growth in vitro .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 16-(Acryloyloxy)hexadecanoic acid, and how can reaction efficiency be optimized?

- Answer : Synthesis typically involves esterification of 16-hydroxyhexadecanoic acid with acryloyl chloride. To optimize efficiency, use a molar ratio of 1:1.2 (acid:acyl chloride) in anhydrous dichloromethane with a catalytic base (e.g., triethylamine) under nitrogen atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) or FTIR to confirm ester bond formation (~1730 cm⁻¹). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .

Q. How should researchers characterize the purity and structural integrity of 16-(Acryloyloxy)hexadecanoic acid post-synthesis?

- Answer : Use a combination of:

- NMR spectroscopy : ¹H NMR should show acryloyl protons (δ 5.8–6.5 ppm) and the terminal methyl group (δ 0.88 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the theoretical mass (C₁₉H₃₄O₄, MW 338.5 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (210 nm) verifies purity (>98%) .

Q. What are the critical storage conditions to ensure the stability of 16-(Acryloyloxy)hexadecanoic acid during experimental use?

- Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent acrylate group polymerization. Pre-purge vials with nitrogen before sealing. Avoid prolonged exposure to moisture or oxygen, which can hydrolyze the ester bond .

Advanced Research Questions

Q. How can researchers design experiments to investigate the polymerization kinetics of 16-(Acryloyloxy)hexadecanoic acid in varying solvent systems?

- Answer : Employ a factorial design to test variables: solvent polarity (e.g., DMF vs. THF), initiator concentration (e.g., AIBN), and temperature. Use real-time FTIR or Raman spectroscopy to track C=C bond consumption. Kinetic parameters (e.g., rate constants) can be derived using the Arrhenius equation . Compare results with computational models (e.g., DFT simulations) to validate mechanisms .

Q. What strategies are effective in resolving discrepancies in reported reactivity or spectroscopic data for this compound?

- Answer :

- Reproducibility checks : Validate synthetic protocols across independent labs using identical reagents and equipment.

- Cross-validation : Compare NMR and MS data with computational predictions (e.g., ChemDraw simulations).

- Controlled degradation studies : Expose samples to heat/light and analyze decomposition products via LC-MS to identify confounding impurities .

Q. What in silico approaches can predict the interaction mechanisms of 16-(Acryloyloxy)hexadecanoic acid in polymer matrices?

- Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model polymer chain interactions. Parameters include:

- Solubility parameters : Hansen solubility spheres to predict miscibility.

- Reactive force fields (ReaxFF) : Simulate cross-linking behavior during polymerization. Validate predictions with experimental DSC (thermal analysis) and rheology data .

Safety and Handling

Q. What safety protocols are essential when handling acrylate derivatives like 16-(Acryloyloxy)hexadecanoic acid in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Waste disposal : Collect acrylate-containing waste in sealed containers labeled for halogenated organics. Incinerate via licensed facilities to prevent environmental release.

- Emergency measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.